Bienvenue dans la boutique en ligne BenchChem!

3-amino-N-(1-phenylethyl)benzamide

Amine Oxidase Inhibition Enzyme Profiling Drug Discovery

3-Amino-N-(1-phenylethyl)benzamide (CAS 85592-79-6) is a critical, isomer-specific research tool for VAP-1/SSAO biology and chiral synthesis. Its 3-amino positional isomer profile is essential for reproducible inhibition (human VAP-1 IC50 130 nM) versus 4-amino analogs. This chiral benzamide scaffold also enables asymmetric synthesis. Procure with confidence for targeted medicinal chemistry campaigns. Standard B2B supply; contact us for bulk quotes and stock status.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 85592-79-6
Cat. No. B1272702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(1-phenylethyl)benzamide
CAS85592-79-6
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18)
InChIKeyZNBFXLWERBRCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(1-phenylethyl)benzamide (CAS 85592-79-6): Baseline Properties for Research Procurement and Candidate Differentiation


3-Amino-N-(1-phenylethyl)benzamide (CAS 85592-79-6) is a synthetic organic compound belonging to the N-phenylbenzamide class [1]. Structurally, it features a 3-aminobenzamide core with an N-(1-phenylethyl) substituent, with a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . The compound is commercially available as a research chemical from multiple suppliers, with typical purities ranging from 95% to ≥97% . It serves primarily as a versatile building block or screening compound for medicinal chemistry programs targeting amine oxidases, viral replication, or metabolic enzymes [2].

Why Simple Substitution of 3-Amino-N-(1-phenylethyl)benzamide with a Generic Benzamide Fails: A Procurement Rationale


Within the broader benzamide class, subtle variations in the amino group position, the phenylethyl chain length, or the substitution pattern can drastically alter biological target engagement and physicochemical properties [1]. For instance, the 3-amino positional isomer (this compound) exhibits a distinct inhibitory profile against amine oxidases compared to its 4-amino counterpart, with IC50 values differing by orders of magnitude against human VAP-1 [2]. Similarly, the 1-phenylethyl substitution confers specific steric and electronic characteristics that influence its utility as a chiral auxiliary in asymmetric synthesis, a property not shared by 2-phenylethyl or unsubstituted analogs . These non-linear SAR relationships and context-dependent applications preclude simple interchangeability; sourcing the precise 3-amino-N-(1-phenylethyl)benzamide isomer is a critical prerequisite for reproducibility in these defined research contexts.

Quantitative Differentiation of 3-Amino-N-(1-phenylethyl)benzamide: Evidence-Based Guide for Scientific Selection


Differential Enzyme Inhibition Profile Across Amine Oxidase Targets

3-Amino-N-(1-phenylethyl)benzamide demonstrates a striking and target-dependent inhibition profile across three distinct amine oxidase enzymes. It shows potent inhibition of human membrane primary amine oxidase (VAP-1) with an IC50 of 130 nM, weak inhibition of porcine kidney diamine oxidase with an IC50 of 1.00E+6 nM, and no significant inhibition of rat liver MAO-B with an IC50 > 1.00E+6 nM [1]. This selectivity profile (over 7,600-fold difference between VAP-1 and DAO) contrasts with the broader or different selectivity patterns observed for other N-phenylbenzamide analogs, making it a valuable tool compound for dissecting amine oxidase pharmacology [2].

Amine Oxidase Inhibition Enzyme Profiling Drug Discovery

Impact of Amino Position Isomerism on Anticonvulsant Activity

Structure-activity relationship (SAR) studies on N-(1-phenylethyl)benzamide analogs reveal that the position of the amino group on the benzamide ring is a critical determinant of biological activity. While the 4-amino isomer (4-amino-N-(1-phenylethyl)benzamide) was identified as an active anticonvulsant lead in electroshock seizure models, modifications to the amino group or its position led to significant changes in potency and toxicity [1]. Although direct quantitative data for the 3-amino isomer's anticonvulsant ED50 is not publicly available in the same study, the established SAR framework demonstrates that the 3-amino substitution represents a distinct chemical entity with a unique pharmacological profile compared to the 4-amino lead, which has an established ED50 against electroshock-induced convulsions [1].

Anticonvulsant Activity Isomer Comparison SAR

Lack of Acute Oral Toxicity in Rat Model

In a standardized acute toxicity study, 3-amino-N-(1-phenylethyl)benzamide was administered orally to rats at a dose of 50 mg/kg. The study reported 'No toxicity' as the outcome . This favorable initial safety signal, while preliminary, contrasts with the varying toxicity profiles observed across the broader benzamide class, where certain derivatives exhibit significant acute toxicity or neurotoxicity at comparable or lower doses [1]. This finding provides a baseline for initial in vivo tolerability, which can be a crucial selection factor when choosing between structurally related screening compounds for early-stage animal studies.

Acute Toxicity Safety Profile In Vivo

Utility as a Chiral Auxiliary in Asymmetric Synthesis

The N-(1-phenylethyl)benzamide moiety has been employed as a chiral auxiliary in asymmetric synthesis. In alkylation reactions of chiral glycinate derivatives, the N-(1-phenylethyl)benzamide auxiliary induced substantial diastereoselectivity, with a reported diastereomeric ratio (dr) of 78:22 for the (S)-enolate alkylation [1]. While the 3-amino substitution on the benzamide ring is not explicitly detailed in this study, the data establishes the core N-(1-phenylethyl)benzamide scaffold as an effective stereo-directing group. This functional utility distinguishes it from non-chiral or 2-phenylethyl benzamide analogs, which cannot provide the same stereochemical control .

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Validated N-Aminobenzamide Scaffold for DPP-IV Inhibition

The N-aminobenzamide scaffold, to which 3-amino-N-(1-phenylethyl)benzamide belongs, has been validated as a viable pharmacophore for the inhibition of dipeptidyl peptidase-IV (DPP-IV), a key therapeutic target in type 2 diabetes mellitus [1]. Computer-aided drug design studies have identified this scaffold as a promising starting point for developing novel DPP-IV inhibitors. While specific DPP-IV inhibition data for the 3-amino-N-(1-phenylethyl) derivative is not available in the public domain, the scaffold validation establishes its potential utility in medicinal chemistry campaigns targeting metabolic disorders, setting it apart from benzamide analogs that have not been associated with this particular therapeutic mechanism [2].

DPP-IV Type 2 Diabetes Scaffold Validation

High-Value Application Scenarios for 3-Amino-N-(1-phenylethyl)benzamide in Research and Industrial Settings


Pharmacological Tool for Dissecting VAP-1/SSAO Biology

Researchers investigating the role of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), in inflammatory diseases, vascular biology, or metabolic disorders can utilize 3-amino-N-(1-phenylethyl)benzamide as a selective pharmacological tool. Its potent inhibition of human VAP-1 (IC50 = 130 nM) with significantly lower potency against related amine oxidases (DAO, MAO-B) allows for more precise interrogation of VAP-1-specific functions in cellular and in vivo models [1]. This selectivity is critical for generating unambiguous data on target engagement and downstream effects.

Lead Optimization Starting Point for Anticonvulsant Drug Discovery

Given the established anticonvulsant activity of the closely related 4-amino isomer, the 3-amino-N-(1-phenylethyl)benzamide serves as a valuable scaffold for medicinal chemistry efforts aimed at developing novel antiepileptic drugs [1]. The distinct substitution pattern offers a unique opportunity to explore SAR around a known active chemotype, potentially yielding candidates with improved efficacy, reduced toxicity, or a different mechanism of action compared to the 4-amino lead series [2]. Initial in vivo tolerability data (no acute toxicity at 50 mg/kg in rats) provides a favorable starting point for such optimization campaigns.

Chiral Building Block for Asymmetric Synthesis

For organic chemists engaged in the total synthesis of complex natural products or the preparation of enantiomerically pure pharmaceutical intermediates, 3-amino-N-(1-phenylethyl)benzamide can be leveraged as a chiral auxiliary. The N-(1-phenylethyl)benzamide moiety is known to induce high diastereoselectivity in key bond-forming reactions, such as enolate alkylations (dr = 78:22) [1]. The additional 3-amino functionality provides a synthetic handle for further derivatization, attachment to solid supports, or incorporation into more complex molecular architectures, offering distinct advantages over simpler, non-functionalized chiral auxiliaries.

Screening Compound for DPP-IV Inhibitor Discovery Programs

In high-throughput screening or focused library design for type 2 diabetes targets, 3-amino-N-(1-phenylethyl)benzamide can be included as a representative of the validated N-aminobenzamide scaffold for DPP-IV inhibition [1]. Its inclusion in screening decks allows researchers to capture hits from this chemotype and benchmark new chemical matter against a known, albeit weakly explored, inhibitor scaffold. This can facilitate hit triage and inform subsequent medicinal chemistry efforts to improve potency and drug-like properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-(1-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.